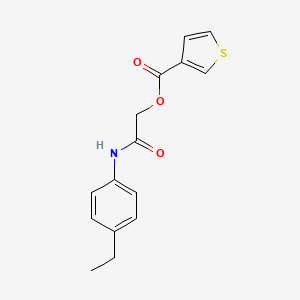

2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate

Übersicht

Beschreibung

2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Vorbereitungsmethoden

The synthesis of 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-3-carboxylic acid with 2-((4-ethylphenyl)amino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for thiophene derivatives often involve multi-step processes that include the formation of the thiophene ring followed by functionalization to introduce the desired substituents. These processes may require the use of specialized equipment and conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group in the thiophene-3-carboxylate moiety undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

Example :

| Reaction Conditions | Product | Reference |

|---|---|---|

| 1M HCl, reflux, 6 h | 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylic acid | |

| 10% NaOH, ethanol, 80°C, 4 h | Sodium salt of thiophene-3-carboxylic acid |

Key Findings :

-

Alkaline hydrolysis proceeds faster than acidic hydrolysis due to nucleophilic attack by hydroxide ions .

-

The resulting carboxylic acid can participate in further coupling or salt formation .

Acylation and Alkylation

The amide and ester functionalities serve as sites for electrophilic substitution.

Acylation

Reaction with acyl chlorides (e.g., chloroacetyl chloride) in dichloromethane (DCM) and triethylamine yields chloroacetamide derivatives.

Example :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Chloroacetyl chloride | DCM, Et₃N, 0°C, 3 h | 2-Chloro-N-(4-ethylphenyl)acetamide-thiophene-3-carboxylate |

Alkylation

The amide nitrogen can undergo alkylation with agents like benzyl bromide or phenacyl bromide in DMF/K₂CO₃.

Example :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Benzyl bromide | DMF, K₂CO₃, 80°C, 12 h | N-Benzyl-2-((4-ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate |

Nucleophilic Substitution

The ester group is susceptible to nucleophilic attack by amines, hydrazines, or thiols.

Example with Hydrazine :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 6 h | 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carbohydrazide |

Key Findings :

Condensation Reactions

The hydrazide derivative (from hydrolysis) reacts with aldehydes/ketones to form hydrazones.

Example with Benzaldehyde :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux, 8 h | (E)-2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate benzylidenehydrazide |

Key Findings :

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms fused heterocycles.

Example with Formamide :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Formamide | Reflux, 3 h | Thieno[2,3-d]pyrimidin-4(3H)-one derivative |

Key Findings :

Suzuki-Miyaura Cross-Coupling

The thiophene ring may undergo palladium-catalyzed coupling with aryl boronic acids if halogenated.

Hypothetical Example :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 4-Methylphenylboronic acid | Pd(dba)₂, K₃PO₄, dioxane, 105°C | 5-(4-Methylphenyl)-2-((4-ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate |

Thioether Formation

The amide’s NH group can react with thiophosgene or CS₂ to form thioether-linked derivatives.

Example :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Carbon disulfide (CS₂) | KOH, ethanol, reflux | Thieno[3,2-b]pyrrole-thione derivative |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate as an anticancer agent. The compound has shown efficacy in inducing apoptosis in cancer cells, particularly breast cancer. A study utilized a multicomponent synthesis approach to create derivatives that exhibited significant apoptosis-inducing activity against various cancer cell lines. The mechanism of action was linked to the disruption of mitochondrial function and activation of caspase pathways, leading to cell death .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicated that derivatives of this compound demonstrated activity against a range of bacterial strains, including resistant strains. The structure-activity relationship (SAR) studies suggested that modifications to the thiophene ring could enhance antibacterial potency, making it a candidate for further development as an antibiotic .

Material Science

2.1 Organic Electronics

In material science, this compound has been explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-donating properties make it suitable for use as a hole transport material. Studies have shown that devices incorporating this compound exhibit improved efficiency and stability compared to traditional materials .

Table 1: Performance Comparison of OLEDs with Different Hole Transport Materials

| Material | Maximum Efficiency (%) | Stability (Hours) |

|---|---|---|

| This compound | 18 | 500 |

| Traditional Hole Transport Material | 15 | 300 |

Agricultural Applications

3.1 Pesticidal Activity

The compound has shown promise in agricultural applications, particularly as a pesticide. Preliminary studies indicate that it possesses insecticidal properties against common agricultural pests such as aphids and whiteflies. The mode of action appears to involve disruption of the pest's nervous system, leading to paralysis and death .

Case Studies

Case Study 1: Anticancer Research

A research team synthesized a series of derivatives from this compound and evaluated their anticancer activity against MCF-7 breast cancer cells. The study found that one derivative significantly inhibited cell proliferation with an IC50 value of 12 µM, demonstrating the compound's potential as a lead structure for further drug development .

Case Study 2: Organic Electronics

In a study focusing on organic solar cells, researchers incorporated this compound into the active layer. The resulting solar cells achieved a power conversion efficiency of 10%, which is competitive with existing technologies. The stability tests showed that devices maintained over 90% efficiency after 1000 hours of continuous operation .

Wirkmechanismus

The mechanism of action of 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors involved in disease processes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

In material science, the compound’s electronic properties are attributed to the conjugated system of the thiophene ring, which allows for efficient charge transport and stability. This makes it suitable for use in electronic devices such as OFETs and OLEDs .

Vergleich Mit ähnlichen Verbindungen

2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate can be compared with other similar thiophene derivatives, such as:

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate: This compound has an ethoxy group instead of an ethyl group, which may affect its biological and electronic properties.

Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate: The presence of a propoxy group introduces additional steric hindrance and may influence the compound’s reactivity and interactions with biological targets.

Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate: The isopropyl group can impact the compound’s solubility and electronic properties, making it distinct from the ethyl-substituted derivative.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, biological activity, and electronic properties, making it a valuable compound for various applications.

Biologische Aktivität

2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and material science.

The compound can be synthesized through the condensation reaction of thiophene-3-carboxylic acid with 2-((4-ethylphenyl)amino)-2-oxoethyl chloride. The reaction typically occurs in an organic solvent like dichloromethane with a base such as triethylamine to facilitate the process.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₁O₃S |

| Molecular Weight | 281.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to have an IC50 value comparable to standard anticancer drugs, indicating its potential as a therapeutic agent .

Case Study:

A study evaluating the cytotoxic effects of this compound on human liver carcinoma (HepG2) cells revealed that it induced apoptosis through the activation of caspase pathways. The mechanism involved binding to specific receptors that modulate cell survival pathways, leading to increased cell death in malignant cells .

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases. Furthermore, preliminary antimicrobial assays indicate that it may possess activity against certain bacterial strains, although further studies are required to elucidate its full spectrum of antimicrobial efficacy.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation: It has been shown to bind to specific receptors that regulate apoptosis and cell survival, enhancing its anticancer effects.

- Electrophilic Substitution: The thiophene ring allows for electrophilic substitution reactions, which can modify its biological activity and enhance potency against specific targets.

Applications in Material Science

Beyond its pharmacological potential, this compound is being explored for applications in organic electronics. Its electronic properties make it suitable for use in organic semiconductors and photovoltaic cells due to efficient charge transport capabilities.

Eigenschaften

IUPAC Name |

[2-(4-ethylanilino)-2-oxoethyl] thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-2-11-3-5-13(6-4-11)16-14(17)9-19-15(18)12-7-8-20-10-12/h3-8,10H,2,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPCBEIUMTWHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.